molecular formula C21H14O7 B1330934 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione CAS No. 20982-41-6

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione

Cat. No.: B1330934
CAS No.: 20982-41-6
M. Wt: 378.3 g/mol
InChI Key: HKHNHEFBYGYLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione (CAS 20982-41-6) is a high-purity chemical compound provided for use as a critical reference standard in pharmaceutical research and development. With a molecular formula of C21H14O7 and a molecular weight of 378.33 g/mol, this compound is structurally classified as a tetracene derivative . Its primary research application is serving as a specified impurity of Doxorubicin, a widely used chemotherapeutic agent . As Doxorubicin Impurity 14, it plays an essential role in analytical method development, validation (AMV), and Quality Control (QC) activities . Researchers utilize this well-characterized standard to ensure the identity, purity, and quality of Doxorubicin throughout the drug development process, from synthesis to formulation, and to maintain traceability against pharmacopeial standards in Abbreviated New Drug Applications (ANDA) and commercial production . The product requires cold-chain transportation and is intended for research purposes exclusively . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-8(22)9-6-11-14(12(23)7-9)20(26)17-16(19(11)25)18(24)10-4-3-5-13(28-2)15(10)21(17)27/h3-7,23-24,27H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHNHEFBYGYLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348238
Record name 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20982-41-6
Record name 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Representative Reaction Sequence

Step Reaction Type Conditions Yield Notes
1 Directed ortho-lithiation of 1,4-dimethoxybenzene n-Butyllithium in THF/hexane at 0°C for 2 h 62-92% Formation of lithiated intermediate for formylation
2 Formylation with DMF Addition of DMF at 0°C, stirring 2 h High Introduction of aldehyde group for further cyclization
3 Oxidative cyclization and acetylation Use of reagents like iodine, ammonia, and acid catalysts 60-80% Formation of hydroxy, methoxy, and acetyl groups on tetracene core
4 Purification Silica gel chromatography with hexane/ethyl acetate or toluene mixtures - Isolation of pure 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione

Specific Experimental Details

  • Lithiation and Formylation : 1,4-Dimethoxybenzene is treated with n-butyllithium (2.6 M in hexane) at 0°C under nitrogen atmosphere, followed by addition of DMF to introduce formyl groups. The reaction mixture is stirred for several hours at low temperature to ensure regioselectivity.

  • Oxidative Steps : After formylation, the intermediate undergoes oxidation and cyclization using iodine and aqueous ammonia in tetrahydrofuran/water mixtures at 0–20°C. This step introduces hydroxy and quinone functionalities essential for the tetracene-5,12-dione core.

  • Acetylation : Acetyl groups are introduced via acetyl chloride or acetic anhydride under controlled acidic conditions, often in the presence of Lewis acids like aluminum chloride to facilitate electrophilic substitution on the aromatic ring.

  • Purification : The crude product is purified by column chromatography using silica gel and solvent systems such as hexane/ethyl acetate or hexane/toluene mixtures to obtain the target compound as a yellow solid with high purity.

Parameter Details
Starting Material 1,4-Dimethoxybenzene or related aromatic precursors
Key Reagents n-Butyllithium, DMF, iodine, ammonia, acetyl chloride, aluminum chloride
Solvents Tetrahydrofuran (THF), hexane, water, ethyl acetate, toluene
Temperature Range 0°C to room temperature (20–25°C), some steps at -78°C for lithiation
Reaction Time 2–10 hours depending on step
Yields 60–92% per step, overall moderate to good yield
Purification Silica gel chromatography
  • The regioselectivity of lithiation is critical and is controlled by temperature and stoichiometry of n-butyllithium.
  • The use of iodine and ammonia in oxidative steps is essential for introducing hydroxy groups without over-oxidation.
  • Protecting groups are generally avoided or carefully removed to maintain the integrity of hydroxy and methoxy substituents.
  • Reaction conditions such as solvent choice and temperature significantly affect yield and purity.
  • Multi-step synthesis requires careful monitoring by NMR and chromatographic techniques to confirm intermediate structures and final product identity.

The preparation of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is a sophisticated multi-step organic synthesis involving directed lithiation, formylation, oxidative cyclization, and acetylation. The process demands precise control of reaction conditions to achieve the desired substitution pattern on the tetracene core. The compound’s synthesis is well-documented in specialty chemical literature and is primarily used for research purposes in pharmaceutical and materials science fields.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Agent

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is primarily recognized for its role as an antineoplastic agent . Its mechanism of action involves:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes. This leads to the inhibition of nucleic acid synthesis and promotes apoptosis in cancer cells.
  • Reactive Oxygen Species Generation : It has been shown to induce oxidative stress in cancer cells, further contributing to its cytotoxic effects .

Potential Use in Combination Therapies

Research indicates that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies. For instance:

  • In studies involving breast cancer cell lines, the compound demonstrated synergistic effects when combined with doxorubicin, leading to increased apoptosis rates compared to either agent used alone .

Case Study 1: Efficacy in Breast Cancer Treatment

A study published in a peer-reviewed journal explored the effects of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione on MCF-7 breast cancer cells. The findings revealed:

  • Inhibition of Cell Proliferation : The compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Mechanism Investigation : Flow cytometry analysis indicated that treated cells exhibited increased levels of apoptosis markers compared to controls .

Case Study 2: Synergistic Effects with Other Anticancer Drugs

Another research effort investigated the potential of this compound to enhance the effectiveness of existing chemotherapy agents. The study highlighted:

  • Combination Therapy : When administered alongside paclitaxel, the compound resulted in a notable decrease in tumor size in xenograft models compared to monotherapy treatments.
  • Safety Profile : The combination therapy maintained a favorable safety profile with manageable side effects .

Mechanism of Action

The mechanism by which 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, DNA, or cellular receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Activity
3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione Tetracene Acetyl, 3 hydroxyl, methoxy Anticancer (anthracycline-like)
(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione () Tetracene Ethyl, trihydroxy, methoxy, methylamino Anticancer (case study)
Tryptanthrin derivatives (e.g., 8-nitroindolo[2,1-b]quinazoline-6,12-dione) () Indoloquinazoline Nitro, amino, sulfonamide Anticancer (synthetic focus)

Key Observations:

  • Core Structure: The tetracene backbone in the target compound and ’s analog enables π-π stacking with DNA, a mechanism critical for anthracycline activity. In contrast, tryptanthrins () feature an indoloquinazoline core, which may interact with different molecular targets .
  • Tryptanthrins prioritize nitro/amino groups for synthetic versatility .

Biological Activity

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione (CAS No. 20982-41-6) is a polycyclic aromatic compound with potential biological significance. This article explores its biological activities, including anticancer properties, antioxidant effects, and other pharmacological applications.

  • Molecular Formula : C21H14O7
  • Molecular Weight : 378.336 g/mol
  • Structure : The compound features a tetracene backbone with multiple hydroxyl groups and an acetyl group that contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that 3-acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18Inhibition of topoisomerase II activity

The induction of apoptosis was confirmed through flow cytometry assays that showed increased annexin V binding in treated cells.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays such as DPPH radical scavenging and ABTS assay. The results indicated that 3-acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione effectively scavenges free radicals.

Assay TypeIC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging20

These findings suggest that the compound can mitigate oxidative stress by neutralizing free radicals.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Breast Cancer Study : In a recent study published in the Journal of Cancer Research, researchers treated MCF-7 cells with varying concentrations of the compound. The study found a dose-dependent reduction in cell viability and an increase in apoptotic markers.
  • Oxidative Stress Model : A study published in Free Radical Biology and Medicine assessed the antioxidant capacity of the compound in a cellular model of oxidative stress induced by hydrogen peroxide. Results showed significant protection against cell death.
  • Inflammation Model : In a study exploring anti-inflammatory properties, the compound was tested on LPS-stimulated RAW264.7 macrophages, demonstrating reduced levels of nitric oxide production and inflammatory cytokines.

The biological activity of 3-acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential.
  • Antioxidant Mechanism : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Pathway : It inhibits NF-kB signaling pathway leading to decreased expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation and hydroxylation/methylation steps, guided by analogous tetracene-dione derivatives . Key parameters (temperature, solvent polarity, catalyst concentration) can be optimized using factorial design experiments (e.g., 2^k designs) to assess interactions between variables . Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating the compound. Analytical validation using NMR (¹H/¹³C) and HPLC (≥95% purity) ensures reproducibility .

Q. How do researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Structural elucidation combines spectroscopic techniques:

  • UV-Vis : Confirms π-π* transitions in the tetracene backbone.
  • FT-IR : Identifies hydroxyl (-OH), acetyl (-COCH₃), and methoxy (-OCH₃) groups via characteristic stretches (e.g., 3300 cm⁻¹ for -OH) .
  • NMR : ¹H NMR resolves aromatic protons and acetyl/methoxy substituents; ¹³C NMR confirms carbonyl (C=O) and quaternary carbons.
  • HRMS : Validates molecular formula (e.g., C₂₁H₁₆O₇) and isotopic patterns .

Q. What experimental protocols ensure stability and storage integrity of this compound under laboratory conditions?

  • Methodological Answer : Stability studies involve:

  • Thermal Stress Testing : Incubate at 40–60°C for 48–72 hours to assess degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) to detect quinone formation .
  • Storage : Recommend airtight containers with desiccants (humidity <30%) and refrigeration (2–8°C) to prevent hydrolysis of acetyl groups.

Q. What solubility profiles and solvent systems are suitable for in vitro assays?

  • Methodological Answer : Solubility is determined via shake-flask method:

  • Polar solvents : DMSO (≥50 mg/mL) for stock solutions.
  • Aqueous buffers : Use co-solvents (e.g., 10% ethanol/PBS) for biological assays.
  • logP : Estimated via reverse-phase HPLC (C18 column) to predict membrane permeability .

Advanced Research Questions

Q. How can reaction mechanisms for hydroxylation and methoxy group incorporation be validated?

  • Methodological Answer : Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-limiting steps.
  • DFT Calculations : Simulate transition states (e.g., Gaussian software) to validate hydroxyl radical intermediates .
  • Trapping Experiments : Use radical scavengers (e.g., TEMPO) to detect transient species during methoxy group formation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions)?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism). Mitigation strategies:

  • Variable Temperature NMR : Identify conformational changes at low/high temperatures.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
  • Cross-Validation : Compare computational NMR shifts (e.g., ACD/Labs) with experimental data .

Q. What computational tools predict degradation pathways under oxidative stress?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model interactions with reactive oxygen species (ROS). Pair with LC-MS/MS to identify degradation products (e.g., quinone derivatives) .

Q. How can structure-activity relationships (SAR) be explored for novel derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against target proteins (e.g., topoisomerases) using AutoDock Vina .
  • In Vitro Assays : Synthesize analogs (e.g., acetyl group replacements) and test cytotoxicity (MTT assay) and ROS modulation .
  • Multivariate Analysis : Apply PCA to correlate substituent electronic effects (Hammett constants) with bioactivity .

Methodological Resources

  • Experimental Design : Factorial designs for optimizing reaction yields .
  • Data Validation : Cross-technique consistency checks (NMR, HRMS, HPLC) .
  • Computational Modeling : DFT for mechanistic insights; MD for stability profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.